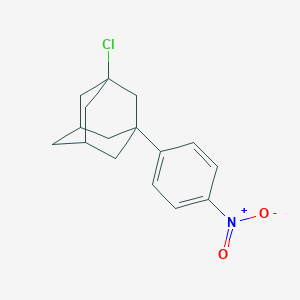
1-Chloro-3-(4-nitrophenyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(4-nitrophenyl)adamantane is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a chlorine atom and a nitrophenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-Chloro-3-(4-nitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the radical functionalization approach, where adamantane derivatives are synthesized via carbocation or radical intermediates Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-Chloro-3-(4-nitrophenyl)adamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The adamantane core can be oxidized to introduce additional functional groups, such as hydroxyl groups, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-3-(4-nitrophenyl)adamantane has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
作用机制
The mechanism by which 1-Chloro-3-(4-nitrophenyl)adamantane exerts its effects involves its interaction with molecular targets and pathways. The rigid adamantane core provides stability, while the functional groups (chlorine and nitrophenyl) allow for specific interactions with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
1-Chloro-3-(4-nitrophenyl)adamantane can be compared with other adamantane derivatives, such as:
1-Chloroadamantane: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.
1-Nitroadamantane:
1,3-Dichloroadamantane: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine and nitrophenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
1-chloro-3-(4-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)18(19)20/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQWQHHGHQGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
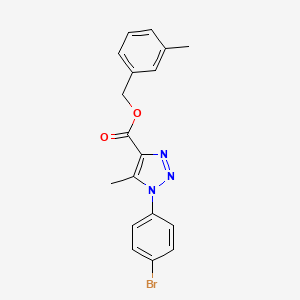

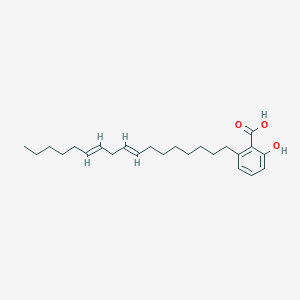
![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)
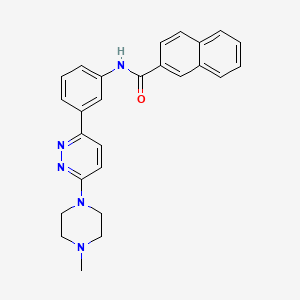

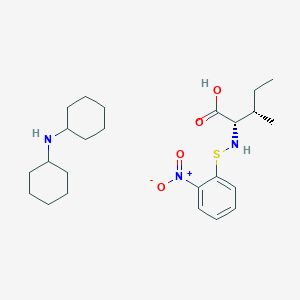

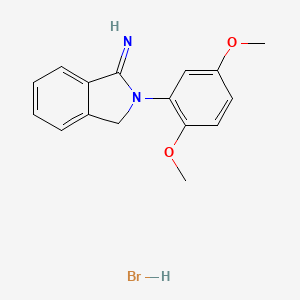
![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![1-(1-benzothiophene-2-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2594690.png)

![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2594694.png)
